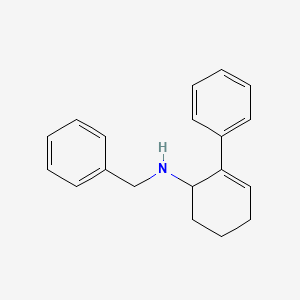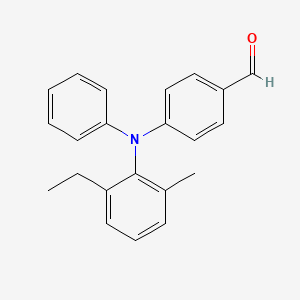
4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde is an organic compound with the molecular formula C22H21NO It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring substituted with a 2-ethyl-6-methylphenyl and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde typically involves the reaction of 2-ethyl-6-methylaniline with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include hydrochloric acid and sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzoic acid.
Reduction: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzyl alcohol.
Substitution: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)-2-nitrobenzaldehyde.
Scientific Research Applications
4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
- 4-((2-Methylphenyl)(phenyl)amino)benzaldehyde
- 4-((2-Ethylphenyl)(phenyl)amino)benzaldehyde
- 4-((2-Methyl-6-ethylphenyl)(phenyl)amino)benzaldehyde
Comparison: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different physicochemical properties and biological effects, making it a valuable subject of study in various research fields.
Properties
CAS No. |
256660-20-5 |
|---|---|
Molecular Formula |
C22H21NO |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-(N-(2-ethyl-6-methylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C22H21NO/c1-3-19-9-7-8-17(2)22(19)23(20-10-5-4-6-11-20)21-14-12-18(16-24)13-15-21/h4-16H,3H2,1-2H3 |
InChI Key |
BGWMXUZJAAUVIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


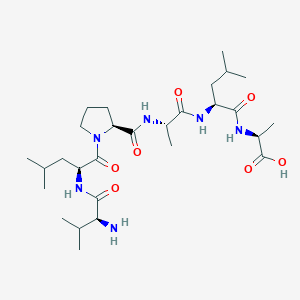

![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)

![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
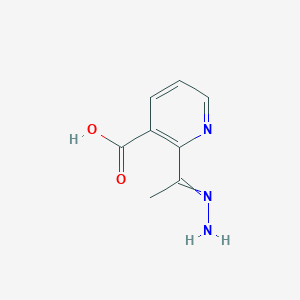
![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)
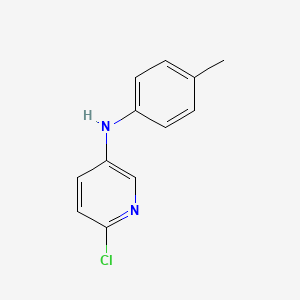
![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
